LogP and TPSA Divergence Between 5-Bromo-6-chloro and 4-Bromo-6-chloro Pyridazinone Regioisomers
The target compound 5-bromo-6-chloropyridazin-3-ol (CAS 1823887-37-1) has a calculated LogP of 1.1858 and a TPSA of 45.75 Ų . The regioisomer 4-bromo-6-chloropyridazin-3(2H)-one (CAS 933041-13-5) has a LogP of 1.59810 and a TPSA of 46.01 Ų . The 0.41 log-unit higher lipophilicity of the 4-bromo isomer corresponds to a ~2.6× greater theoretical partition coefficient, which becomes amplified after subsequent Suzuki or Buchwald-Hartwig functionalization, leading to divergent ADME and solubility profiles for final drug candidates. The TPSA difference (0.26 Ų) is small but directionally consistent with the shift in hydrogen-bonding geometry caused by moving the bromine from the 5-position to the 4-position adjacent to the lactam carbonyl .
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP 1.1858; TPSA 45.75 Ų (5-bromo-6-chloro isomer, CAS 1823887-37-1) |
| Comparator Or Baseline | LogP 1.59810; TPSA 46.01 Ų (4-bromo-6-chloro isomer, CAS 933041-13-5); LogP 0.23; TPSA not reported (4,5-dibromo analog, CAS 5788-58-9) |
| Quantified Difference | ΔLogP(target vs 4-bromo isomer) = –0.41; ΔLogP(target vs dibromo) = +0.96 |
| Conditions | Calculated values using fragment-based methods (Crippen or similar) reported by respective suppliers |
Why This Matters
A 0.41 LogP difference is sufficient to alter metabolic stability, plasma protein binding, and HPLC retention time, making the two regioisomers non-interchangeable in medicinal chemistry lead optimization without re-optimization of the synthetic route and biological assays.
